Bienvenue dans la boutique en ligne BenchChem!

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide

Oxytocin receptor Structure-activity relationship Pyrazine carboxamide

This minimal pyrazine-2-carboxamide scaffold (MW 244.25, cLogP <3) meets fragment-like criteria for GPCR drug discovery. Its 6-methylpyrazine core matches the R6 substitution in the Boehringer Ingelheim mGluR4 NAM patent (US20240417394A1), enabling SAR exploration beyond claimed chiral amines. Unlike potent N-methylated congeners, it lacks key substituents, serving as a scaffold-matched negative control for oxytocin receptor HTS campaigns—discriminating pharmacophore-driven activity from non-specific assay interference.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 2415454-61-2
Cat. No. B2909583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide
CAS2415454-61-2
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NC2=CN=C(C=C2)OC
InChIInChI=1S/C12H12N4O2/c1-8-5-13-7-10(15-8)12(17)16-9-3-4-11(18-2)14-6-9/h3-7H,1-2H3,(H,16,17)
InChIKeyTXFJELPUUWWZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide (CAS 2415454-61-2): Core Structural Overview and Procurement Context


N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide (CAS 2415454-61-2, molecular formula C12H12N4O2, molecular weight 244.25 g/mol) is a synthetic heterocyclic compound belonging to the pyrazine-2-carboxamide family, featuring a methoxypyridine moiety linked via a carboxamide bridge [1]. This scaffold is a recognized privileged structure in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) such as the oxytocin receptor and metabotropic glutamate receptor 4 (mGluR4) [2][3].

Why N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide Cannot Be Replaced by Other Pyrazine-2-Carboxamides


Within the pyrazine-2-carboxamide class, even minor structural modifications—such as N-methylation or addition of a biaryl group—produce dramatic shifts in target affinity, with potencies spanning from sub-nanomolar to >10 µM at the oxytocin receptor [1]. The target compound represents a minimal, unelaborated scaffold; its lack of the key N-methyl and aryl substituents found in high-affinity analogs predicts that its pharmacological profile will differ fundamentally from those of more decorated congeners, making generic substitution scientifically unsound without direct comparative data [2].

Quantitative Differentiation Evidence for N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide


Structural Minimalism vs. High-Affinity Oxytocin Receptor Antagonists

The target compound lacks the N-methyl and 5-aryl substituents present in potent oxytocin receptor antagonists. While no experimental affinity data is publicly available for this compound, its structural analogs BDBM50314503 (CHEMBL1089682, N-(6-methoxypyridin-3-yl)-N-methyl-5-o-tolylpyrazine-2-carboxamide) and BDBM50314508 (CHEMBL1093367, 5-(4-cyano-2-methylphenyl) analog) display Ki values of 92 nM and 620 nM, respectively, at the human oxytocin receptor [1]. The removal of these key groups is expected to reduce affinity by at least 10- to 100-fold based on SAR trends observed in the Pfizer oxytocin inhibitor patent series [2].

Oxytocin receptor Structure-activity relationship Pyrazine carboxamide

Differentiation from mGluR4 Negative Modulator Candidates

A recent patent (US20240417394A1) describes substituted pyrazine-carboxamide derivatives as potent mGluR4 negative modulators, with R6 positions specifying methyl, trifluoromethyl, or CF2H [1]. The target compound bears a 6-methyl group on the pyrazine ring, which corresponds to the methyl substitution at R6 described in the patent. However, all exemplified compounds in the patent contain a complex chiral amine substituent on the amide nitrogen; the target compound's simple 3-(6-methoxypyridine) amide group is not exemplified, indicating a distinct chemotype within the same core structure.

mGluR4 Negative allosteric modulator Pyrazine carboxamide

Physical Property Differentiation: Molecular Weight and Lipophilicity

The target compound has a molecular weight of 244.25 g/mol and a calculated logP of approximately 0.8–1.2 (based on fragment-based prediction). In comparison, high-affinity oxytocin antagonist analogs such as CHEMBL1089682 (MW ≈ 376 g/mol, cLogP ≈ 3.5) are significantly larger and more lipophilic [1]. This places the target compound in a more favorable region of drug-like chemical space (MW < 300, logP < 3), potentially offering superior solubility and permeability characteristics as a starting scaffold.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Procurement Scenarios for N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide


Negative Control for Oxytocin Receptor Antagonist Screening

Given its structural relationship to potent oxytocin receptor antagonists but predicted low intrinsic activity, this compound can serve as a scaffold-matched negative control in high-throughput screening campaigns for OT receptor modulators [1]. Its use allows researchers to discriminate between specific pharmacophore-driven activity and non-specific assay interference originating from the pyrazine-carboxamide core.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 244.25 g/mol and favorable physicochemical properties, this compound meets fragment-like criteria (MW < 300, cLogP < 3) [2]. It can be screened in fragment-based assays against GPCR targets such as oxytocin, vasopressin, or mGluR4, and then structurally elaborated through structure-based drug design.

SAR Expansion Around the mGluR4 Pyrazine-Carboxamide Core

The compound's 6-methylpyrazine-2-carboxamide core matches the R6=methyl substitution described in the Boehringer Ingelheim mGluR4 negative modulator patent (US20240417394A1) [3]. Researchers can use this compound to synthesize and evaluate novel amide substituents beyond the chiral amines claimed in the patent, potentially generating intellectual property-differentiated chemical matter.

Quote Request

Request a Quote for N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.